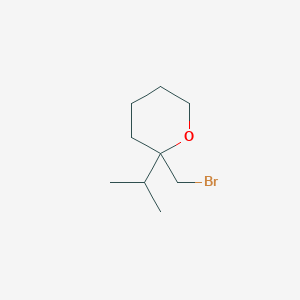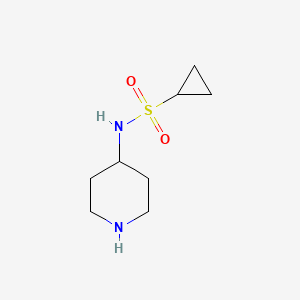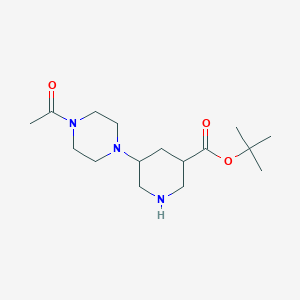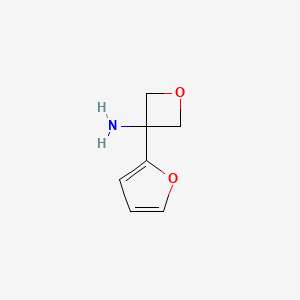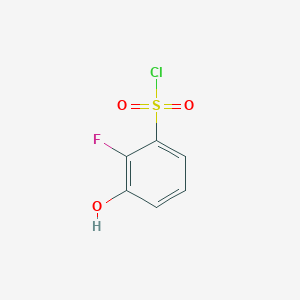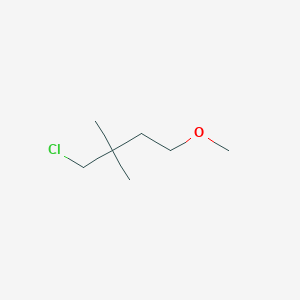
1-Chloro-4-methoxy-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methoxy-2,2-dimethylbutane is an organic compound with the molecular formula C7H15ClO. It is a derivative of butane, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2-dimethylbutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as aluminum chloride (AlCl3) can be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).
Major Products:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
1-Chloro-4-methoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methoxy-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in nucleophilic substitution and elimination reactions, respectively. These reactions can alter the compound’s structure and reactivity, leading to the formation of new products with different properties.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, altering the compound’s structure.
Elimination: The methoxy group can be removed under basic conditions, forming alkenes.
Comparación Con Compuestos Similares
1-Chloro-4-methoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-2,2-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.
2,2-Dimethylbutane: Lacks both the chlorine and methoxy groups, resulting in significantly different chemical behavior.
1-Chloro-4-methoxy-2-methylbutane: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-4-methoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C7H15ClO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
Clave InChI |
ZBBAHXHAHSMNIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


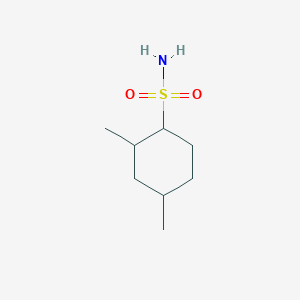
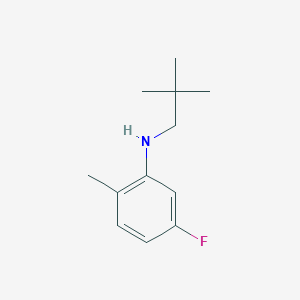

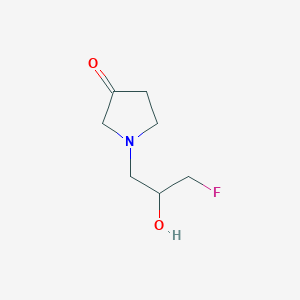
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
